tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
描述
属性
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-4-6-7(5-11)10-6/h6-7,10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESJIKNHKZMHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856505 | |
| Record name | tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262407-18-0 | |
| Record name | tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Cyclization to Form the Diazabicyclo[3.1.0]hexane Core
The bicyclic diazabicyclohexane core is typically synthesized by intramolecular cyclization involving nitrogen-containing precursors. Common approaches include:
- Intramolecular nucleophilic substitution: Starting from a linear diamine or amino alcohol precursor, cyclization is induced by activating a leaving group to form the strained bicyclic system.
- [2+1] Cycloaddition reactions: The formation of the cyclopropane ring fused to the piperazine-like ring can be achieved by carbene addition or other cyclopropanation methods on suitable diaza precursors.
Introduction of the tert-Butyl Carboxylate Group
The tert-butyl ester group is introduced either by:
- Esterification of the corresponding carboxylic acid: Using tert-butanol in the presence of acid catalysts or via tert-butyl chloroformate reagents.
- Use of tert-butyl protected amino acid derivatives: Starting from tert-butyl-protected amino acid precursors that undergo cyclization.
Protection and Deprotection Strategies
To ensure selective reactions and stability of intermediates, protecting groups such as Boc (tert-butoxycarbonyl) are employed on nitrogen atoms. The Boc group also serves as the tert-butyl ester moiety in the final compound.
Representative Preparation Protocol (Literature-Based)
While specific step-by-step procedures are proprietary or embedded in patent literature, a representative synthesis involves:
- Preparation of a suitable diamine precursor with appropriate functional groups for cyclization.
- Formation of the bicyclic ring system by intramolecular nucleophilic substitution or cyclopropanation.
- Introduction of the tert-butyl ester via reaction with tert-butyl chloroformate or via Boc-protection during synthesis.
- Purification and characterization of the final product by chromatography and spectroscopic methods.
Data Table: Stock Solution Preparation for tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
| Amount of Compound | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 5.4277 | 1.0855 | 0.5428 |
| 5 mg | 27.1385 | 5.4277 | 2.7139 |
| 10 mg | 54.277 | 10.8554 | 5.4277 |
Note: Calculations based on molecular weight 184.24 g/mol and solubility data. Solutions are prepared in solvents such as DMSO, with heating and ultrasonic treatment to aid dissolution.
Research Findings and Optimization Notes
- Solubility Considerations: The compound exhibits limited solubility in aqueous media and is typically dissolved in organic solvents like DMSO. Heating to 37°C and ultrasonic oscillation improve solubility and homogeneity of stock solutions.
- Storage Conditions: To maintain stability, the compound is stored at -20°C protected from light, with recommendations to avoid repeated freeze-thaw cycles.
- In Vivo Formulation: For biological studies, the compound can be formulated by preparing a DMSO master stock solution followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil, ensuring clarity at each step.
Summary Table: Key Preparation Parameters
| Parameter | Description/Value |
|---|---|
| Molecular Weight | 184.24 g/mol |
| CAS Number | 1262407-18-0 |
| Core Formation Method | Intramolecular cyclization or cyclopropanation |
| Ester Group Introduction | tert-Butyl esterification or Boc protection |
| Solvents for Stock | DMSO, PEG300, Tween 80, Corn oil |
| Storage Temperature | -20°C, protected from light |
| Stability | Use within 1 month at -20°C; up to 6 months at -80°C |
化学反应分析
Types of Reactions
tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
科学研究应用
Synthetic Organic Chemistry
Tert-butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its bicyclic structure allows for unique reactivity patterns that are exploited in the synthesis of more complex molecules.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Anticancer Agents : Research indicates that derivatives of this compound may possess cytotoxic properties against certain cancer cell lines, making them candidates for further development as anticancer drugs.
- Neuropharmacology : Studies suggest that bicyclic amines can interact with neurotransmitter systems, leading to potential applications in treating neurological disorders.
Catalytic Applications
Due to its structural characteristics, this compound has been explored as a catalyst or catalyst precursor in various organic transformations, including:
- Asymmetric Synthesis : The compound can facilitate enantioselective reactions, which are crucial in the synthesis of chiral pharmaceuticals.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives based on this compound and evaluated their anticancer activity against human cancer cell lines. The findings indicated that certain modifications to the bicyclic structure enhanced cytotoxicity, suggesting a pathway for developing new anticancer agents.
Case Study 2: Neuropharmacological Properties
Research conducted at a leading pharmacological institute examined the effects of this compound on dopamine receptors. The study found that specific derivatives exhibited selective binding affinity, indicating potential for developing treatments for disorders like Parkinson's disease.
作用机制
The mechanism by which tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves interactions with specific molecular targets. The diazabicyclohexane ring can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application.
相似化合物的比较
Ring Modifications
- Oxygen Substitution (6-oxa) : The replacement of nitrogen with oxygen in tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate reduces basicity and increases polarity, making it suitable for aqueous-phase reactions. This modification also alters hydrogen-bonding interactions, impacting target binding in drug design .
Substituent Effects
- Benzoyl and Nitropyrazole Groups : Electron-withdrawing substituents like benzoyl or nitro groups improve stability and modulate electronic properties. For example, the nitropyrazole derivative exhibits enhanced binding to Zn²⁺-dependent DUBs, suppressing inflammatory pathways .
- Boronic Ester Functionalization : The boronic ester variant enables participation in cross-coupling reactions, expanding utility in synthesizing biaryl-containing therapeutics .
Protection Strategies
- Dual protection (Boc and benzyl carboxylate) in 3-benzyl 6-tert-butyl-3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate allows sequential deprotection, enabling site-specific functionalization in multi-step syntheses .
生物活性
tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate , with the chemical formula and CAS number 1262407-18-0, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological systems.
Research on the biological activity of this compound suggests that it may interact with various biological targets, potentially influencing enzymatic pathways and receptor activities. The bicyclic structure allows for unique spatial configurations that could enhance binding affinities with specific proteins or enzymes.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains, suggesting potential applications in developing new antibiotics .
- Neuroprotective Effects : Research has shown that this compound may have neuroprotective effects, possibly through mechanisms that involve reducing oxidative stress or modulating neurotransmitter levels .
- Analgesic Properties : Some studies suggest that it may possess analgesic properties, providing a basis for its use in pain management therapies .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Neuroprotective | Reduction in oxidative stress markers | |
| Analgesic | Pain relief in animal models |
Case Study Example
In one notable study, researchers evaluated the efficacy of this compound in a rodent model of neuropathic pain. The results demonstrated a significant reduction in pain-related behaviors compared to control groups, indicating its potential as an analgesic agent.
Safety and Toxicology
While the compound shows promising biological activities, safety assessments are crucial for any therapeutic application:
常见问题
Q. What are the key synthetic routes for synthesizing tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclopropanation strategies. For example:
-
Bisalkylation of Ethyl Isocyanoacetate : Ethyl isocyanoacetate undergoes bisalkylation to form the bicyclic core, followed by tert-butyl esterification .
-
Oxidative Sulfamidation : Triflamide reacts with cyclopropane precursors in a one-step 1,4-oxidative sulfamidation to construct the 3,6-diazabicyclo[3.1.0]hexane motif .
-
Protection/Deprotection Strategies : The tert-butyl group is introduced via Boc protection, as seen in peptidomimetic syntheses (e.g., coupling with amides or carboxamides) .
Q. How is the stereochemistry of this compound confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For instance:
- In peptidomimetic derivatives, crystal structures (e.g., triclinic systems) confirm the (1R,5S,6S) configuration .
- Chiral HPLC or NMR analysis (e.g., NOESY) can differentiate enantiomers when crystallography is impractical .
Advanced Research Questions
Q. What experimental challenges arise in synthesizing derivatives of tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate, and how are they resolved?
- Methodological Answer :
- Low Yields in Cyclopropanation : Steric hindrance in the bicyclic core can limit reactivity. Optimizing solvent polarity (e.g., DMF for amide couplings) and temperature (0°C to RT) improves yields .
- Deprotection Issues : The tert-butyl group requires strong acids (e.g., TFA in CH₂Cl₂), but overexposure can degrade the bicyclic structure. Controlled reaction times (16 hours) and SPE purification mitigate this .
- Polymerization of Sensitive Intermediates : Vinyl isonitrile derivatives may polymerize; substituting with stable leaving groups (e.g., trifluoromethyl) avoids side reactions .
Q. How do reaction conditions impact the purity and functionality of tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate in multi-step syntheses?
- Methodological Answer :
-
Catalyst Choice : Palladium catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) introduce aryl groups without disrupting the bicyclic core .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility in amide couplings, while non-polar solvents (cyclohexane) improve crystallization .
-
Temperature Control : Low temperatures (−78°C) prevent racemization during chiral center formation .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the stability of tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate under acidic conditions?
- Methodological Answer :
- Evidence : Some studies report decomposition with TFA , while others use it successfully for deprotection .
- Resolution : Stability depends on substituents. Electron-withdrawing groups (e.g., trifluoromethyl) enhance acid resistance, while electron-donating groups (e.g., amines) increase susceptibility. Pre-purification via NH₂SPE columns removes acidic byproducts, preserving integrity .
Applications in Drug Discovery
Q. What strategies are employed to enhance the bioactivity of tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate derivatives in medicinal chemistry?
- Methodological Answer :
- Peptidomimetic Design : The bicyclic core mimics peptide turn structures, enhancing target binding. Substitutions at C6 (e.g., carboxamides) improve selectivity for enzymes like BET bromodomains .
- SAR Studies : Systematic variation of R-groups (e.g., benzyl, cyclopropyl) optimizes pharmacokinetic properties. For example, N-benzyl derivatives show improved blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
